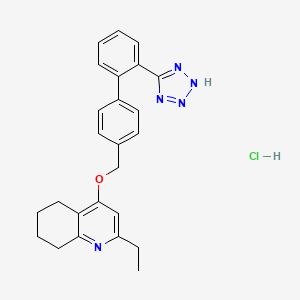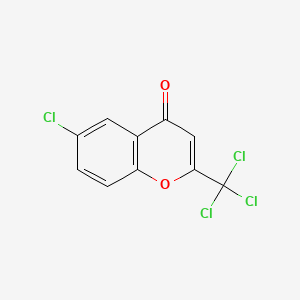
6-Chloro-2-(trichloromethyl)chromen-4-one
Vue d'ensemble
Description
“6-Chloro-2-(trichloromethyl)chromen-4-one” is a chemical compound with the empirical formula C10H4Cl4O2 . It has a molecular weight of 297.95 .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as “6-Chloro-2-(trichloromethyl)chromen-4-one”, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(trichloromethyl)chromen-4-one” consists of a chromen-4-one core with a chlorine atom and a trichloromethyl group attached to it .
Physical And Chemical Properties Analysis
“6-Chloro-2-(trichloromethyl)chromen-4-one” is a powder that ranges in color from faint green to dark gray. It is soluble in DMSO, yielding a clear solution when warmed .
Applications De Recherche Scientifique
Inhibition of Adenylyl Cyclase 1 (AC1)
“6-Chloro-2-(trichloromethyl)chromen-4-one” is a selective inhibitor of adenylyl cyclase 1 (AC1) . AC1 is a type of adenylyl cyclase that is stimulated by calcium in a calmodulin-dependent manner . The compound has been shown to inhibit AC1 and reduce cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular processes .
Analgesic Activity
The compound has demonstrated analgesic activity, meaning it can be used to relieve pain . This is particularly significant because AC1 has been identified as a potential target for treating pain and reducing dependency on opioids .
Selectivity Over Other Adenylyl Cyclase Isoforms
One of the challenges in targeting AC1 is the difficulty of inhibiting it selectively without also inhibiting other isoforms vital to physiological functions . “6-Chloro-2-(trichloromethyl)chromen-4-one” has been shown to be selective for AC1 over all eight other adenylyl cyclase isoforms .
Potential Use in Inflammatory Pain Models
The compound has been shown to reduce pain in a mouse inflammatory pain model . This suggests potential applications in the development of new treatments for inflammatory pain conditions .
Research Tool in Neurobiology
Given its selectivity and effectiveness, “6-Chloro-2-(trichloromethyl)chromen-4-one” can be used as a research tool in neurobiology to study the role of AC1 in various neurological processes and conditions .
Potential Use in Opioid Dependence Treatment
As AC1 has been suggested as a potential target for reducing dependency on opioids , “6-Chloro-2-(trichloromethyl)chromen-4-one”, with its ability to selectively inhibit AC1, could be explored for its potential use in the treatment of opioid dependence .
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-(trichloromethyl)chromen-4-one is adenylyl cyclase 1 (AC1) . AC1 is a type of adenylyl cyclase, a group of enzymes that are stimulated by calcium in a calmodulin-dependent manner . AC1 has been shown to be a potential target for treating pain and reducing the dependency on opioids .
Mode of Action
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of AC1 . It has been difficult to inhibit AC1 selectively without also inhibiting other isoforms vital to physiological functions . 6-chloro-2-(trichloromethyl)chromen-4-one is selective for ac1 over all eight other adenylyl cyclase isoforms .
Biochemical Pathways
Upon interaction with AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one inhibits AC1 and reduces cyclic adenosine monophosphate (cAMP) . This action leaves AC8, another adenylyl cyclase isoform, unaffected . The reduction in cAMP levels affects various downstream pathways, leading to a decrease in pain sensation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of AC1 and the subsequent reduction in cAMP levels by 6-Chloro-2-(trichloromethyl)chromen-4-one result in analgesic activity . It has been shown to reduce pain in a mouse inflammatory pain model .
Action Environment
Propriétés
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trichloromethyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




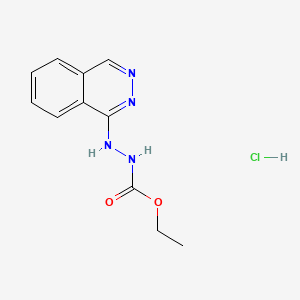
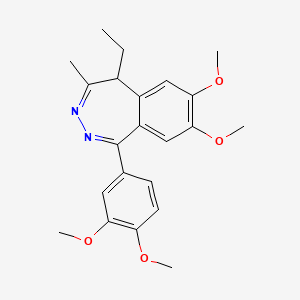

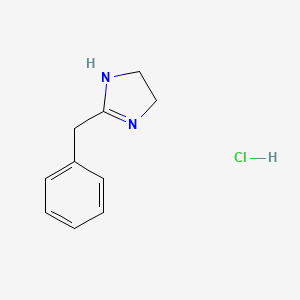
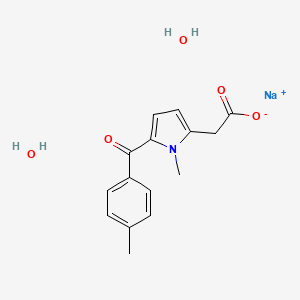
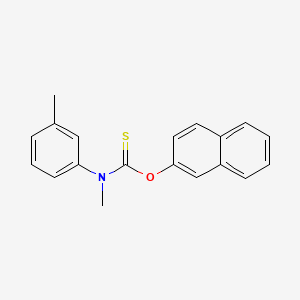
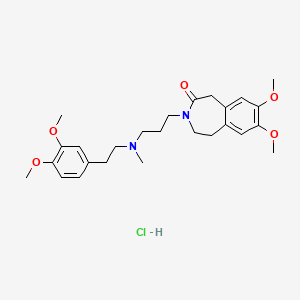
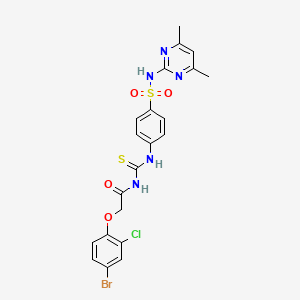


![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
